molecular formula C10H15ClN2O B2619427 3-Cyclopentyloxypyridin-2-amine;hydrochloride CAS No. 2361645-65-8

3-Cyclopentyloxypyridin-2-amine;hydrochloride

Cat. No.: B2619427
CAS No.: 2361645-65-8
M. Wt: 214.69
InChI Key: QMSXOULXQBKZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentyloxypyridin-2-amine;hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is a derivative of pyridine, featuring a cyclopentyloxy group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyloxypyridin-2-amine;hydrochloride typically involves the reaction of 2-aminopyridine with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the cyclopentyloxy group on the pyridine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process generally includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyloxypyridin-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the cyclopentyloxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

3-Cyclopentyloxypyridin-2-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopentyloxypyridin-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)pyridin-2-amine: Similar in structure but with a benzyloxy group instead of a cyclopentyloxy group.

    2-Aminopyridine: The parent compound without the cyclopentyloxy group.

    3-(Methoxy)pyridin-2-amine: Features a methoxy group instead of a cyclopentyloxy group.

Uniqueness

3-Cyclopentyloxypyridin-2-amine;hydrochloride is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

3-cyclopentyloxypyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8;/h3,6-8H,1-2,4-5H2,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSXOULXQBKZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(N=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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